2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenoxy group The tert-butyl and methyl groups attached to the phenoxy ring contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-tert-butyl-2-methylphenol with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-methyl ester
- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-amine
- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-nitrile
Uniqueness
2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
918444-70-9 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-6-10(15(2,3)4)7-12(9)19-14-16-11(8-20-14)13(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
AAXWYWYSKBENRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)OC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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